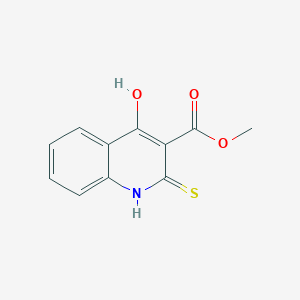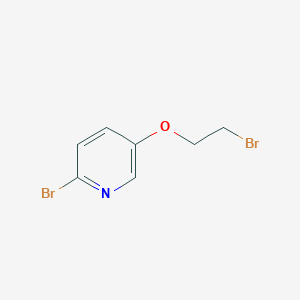
2-Bromo-5-(2-bromoethoxy)pyridine
Übersicht
Beschreibung
2-Bromo-5-(2-bromoethoxy)pyridine is a chemical compound used for pharmaceutical testing . It is a brominated aromatic amine reagent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . Another synthesis process involves malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine has been optimized using DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-5-(2-bromoethoxy)pyridine can be involved in various chemical reactions. For example, it can participate in the formation of C−N bond by various cross-coupling reactions . It can also be used in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .Wissenschaftliche Forschungsanwendungen
Pharmacology: PDE4 Inhibitors Synthesis
2-Bromo-5-(2-bromoethoxy)pyridine is utilized in the synthesis of nicotinamide derivatives that act as phosphodiesterase 4 (PDE4) inhibitors . These inhibitors have significant therapeutic potential for treating conditions like inflammation, COPD, and psoriasis by modulating intracellular signaling pathways.
Medicinal Chemistry: p38α MAP Kinase Inhibitors
In medicinal chemistry, this compound is a precursor in the optimized synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial for developing treatments for diseases driven by cytokine release, such as rheumatoid arthritis and neurodegenerative disorders.
Organic Synthesis: Building Blocks
2-Bromo-5-(2-bromoethoxy)pyridine serves as a building block in organic synthesis, particularly in the formation of C−N bonds through various cross-coupling reactions . Its role is pivotal in creating complex organic molecules for further pharmaceutical applications.
Chemical Research: Synthesis Routes
Researchers use 2-Bromo-5-(2-bromoethoxy)pyridine to study and develop new synthesis routes for complex chemical compounds. These routes are essential for discovering more efficient and cost-effective ways to produce high-demand chemicals.
Industrial Applications: Intermediate for Synthesis
In industrial settings, this compound is an intermediate in the synthesis of other chemicals, including those used in agrochemicals, pharmaceuticals, and dyestuff fields . Its versatility makes it a valuable asset in large-scale chemical production.
Environmental Studies: Impact Assessment
While direct studies on 2-Bromo-5-(2-bromoethoxy)pyridine in environmental contexts are limited, related bromopyridines are assessed for their environmental impact, stability, and degradation . Understanding these factors is crucial for developing safe disposal and handling protocols for such compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-5-(2-bromoethoxy)pyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known that the compound’s interaction with the kinase can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-(2-bromoethoxy)pyridine are primarily related to inflammation and immune response. By interacting with the p38α MAP kinase, the compound can influence the release of pro-inflammatory cytokines, thus affecting the overall inflammatory response .
Pharmacokinetics
It is known that the compound’s potency can be influenced by the presence of certain enantiomers .
Result of Action
The molecular and cellular effects of 2-Bromo-5-(2-bromoethoxy)pyridine’s action primarily involve the modulation of inflammatory responses. By interacting with the p38α MAP kinase, the compound can influence the release of pro-inflammatory cytokines, potentially leading to a reduction in inflammation .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(2-bromoethoxy)pyridine can be influenced by various environmental factors. For instance, the compound’s potency can be affected by the presence of certain enantiomers . .
Eigenschaften
IUPAC Name |
2-bromo-5-(2-bromoethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHARSRJQXPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-bromoethoxy)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

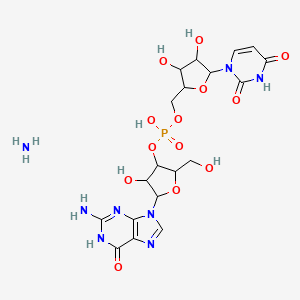
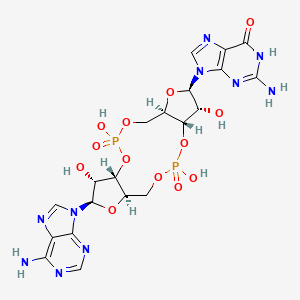
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)

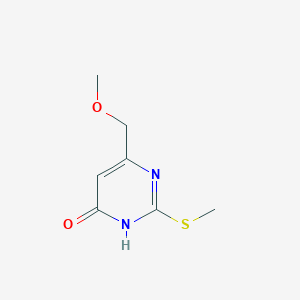

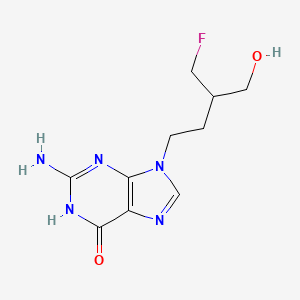
![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
